Caroverine Hydrochloride

Catalog No.
S618125
CAS No.
55750-05-5
M.F
C22H28ClN3O2
M. Wt
401.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caroverine Hydrochloride

CAS Number

55750-05-5

Product Name

Caroverine Hydrochloride

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N

SMILES

Array

Synonyms

caroverine, caroverine fumarate, caroverine fumarate (1:1), caroverine monohydrochloride, P-201, P-201-1, spadon, Spasmium

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl

The exact mass of the compound Caroverine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Caroverine hydrochloride (CAS 55750-05-5) is a synthetic quinoxaline derivative procured for its polypharmacological profile as a non-selective NMDA/AMPA glutamate receptor antagonist and a class B calcium channel blocker . Originally developed as a structural evolution of the spasmolytic papaverine, it is utilized in advanced neuropharmacological and otoneuroprotective research [1]. For laboratory procurement and assay development, the hydrochloride salt is the standard format, offering a critical balance of solid-state handling and solvent compatibility compared to the highly unstable and practically insoluble free base . Its established solubility in dimethyl sulfoxide (>10 mg/mL) and compatibility with cyclodextrin-based aqueous vehicles make it a reliable precursor for both in vitro electrophysiology and in vivo neuroprotection assays .

Substituting caroverine hydrochloride with its free base form or single-target analogs severely compromises experimental reproducibility and formulation stability. The free base of caroverine is practically insoluble in aqueous media and exhibits pronounced instability when exposed to light and heat, leading to rapid degradation and inconsistent dosing in biological matrices [1]. Furthermore, attempting to substitute caroverine with standard calcium channel blockers (such as verapamil) or selective NMDA antagonists (such as memantine) fails to replicate its required polypharmacological profile [2]. Caroverine's specific utility relies on its simultaneous blockade of both NMDA and AMPA receptors coupled with ultra-fast hydroxyl radical scavenging, a combination that cannot be achieved by pooling generic spasmolytics and single-pathway antagonists [2].

Aqueous Formulation Viability and Solvent Compatibility

Caroverine free base is practically insoluble in water, which severely limits its utility in aqueous biological assays. In contrast, caroverine hydrochloride achieves high solubility in DMSO (>10 mg/mL) and can be successfully formulated into clear aqueous solutions at concentrations of ≥ 2.5 mg/mL (6.22 mM) using a co-solvent system of 10% DMSO and 90% saline containing 20% SBE-β-CD .

Evidence DimensionAqueous formulation solubility
Target Compound Data≥ 2.5 mg/mL (using 10% DMSO / 90% SBE-β-CD vehicle)
Comparator Or BaselineCaroverine free base (practically insoluble in water)
Quantified DifferenceTransition from insoluble to >6 mM operational concentration
ConditionsRoom temperature formulation for in vivo/in vitro dosing

Ensures reliable, precipitate-free dosing in complex biological matrices where the free base would fail.

Dual Glutamatergic Receptor Antagonism

While standard neuroprotective agents often target a single receptor class, caroverine hydrochloride provides dual blockade. Microiontophoretic studies on inner hair cell afferents demonstrate that while memantine selectively inhibits NMDA-stimulated activity, caroverine effectively blocks both NMDA- and AMPA-induced activity[1].

Evidence DimensionGlutamate receptor blockade spectrum
Target Compound DataAntagonizes both NMDA and AMPA receptors
Comparator Or BaselineMemantine (Selective NMDA antagonism only)
Quantified DifferenceDual vs. single receptor class inhibition
ConditionsMicroiontophoretic application on guinea pig inner hair cells

Critical for procurement in excitotoxicity models where blocking both primary glutamatergic pathways is required to prevent spontaneous depolarization.

Specificity of Reactive Oxygen Species (ROS) Scavenging

Caroverine hydrochloride exhibits highly specific antioxidant kinetics. It demonstrates an extremely high rate constant for scavenging hydroxyl (.OH) radicals at 1.9 × 10^10 M^-1 s^-1. In sharp contrast, its reaction rate with superoxide (O2.-) radicals is marginal, measured at only 3 × 10^2 M^-1 s^-1[1].

Evidence DimensionRadical scavenging rate constant (k)
Target Compound Data1.9 × 10^10 M^-1 s^-1 for .OH radicals
Comparator Or BaselineSuperoxide (O2.-) scavenging rate (3 × 10^2 M^-1 s^-1)
Quantified Difference~7 orders of magnitude higher selectivity for hydroxyl radicals
ConditionsFenton system (.OH) vs. xanthine/xanthine oxidase system (O2.-)

Allows researchers to selectively probe and neutralize hydroxyl-mediated lipid peroxidation without broadly disrupting superoxide signaling pathways.

Modulated Calcium Channel Blocking Potency

Caroverine hydrochloride acts as a Class B calcium channel blocker with a milder, more modulated potency compared to classic cardiovascular CCBs. In isolated atrial muscle preparations, the ED50 for the inhibition of developed tension is 1 × 10^-5 M for caroverine, compared to 8 × 10^-8 M for verapamil [1].

Evidence DimensionED50 for inhibition of atrial developed tension
Target Compound Data1 × 10^-5 M
Comparator Or BaselineVerapamil (8 × 10^-8 M)
Quantified Difference~125-fold lower potency in cardiac muscle depression
ConditionsConstantly driven atrial muscle fibers

Provides sufficient smooth muscle relaxation and neuroprotection without the profound, potentially confounding cardiac depression caused by potent agents like verapamil.

Otoneuroprotection and Excitotoxicity Modeling

Due to its dual NMDA/AMPA antagonism and high solubility in cyclodextrin-based vehicles, caroverine hydrochloride is the precise choice for formulating perilymph-targeted or systemic treatments in cochlear synaptic excitotoxicity models, where single-target agents like memantine are insufficient[1].

Hydroxyl-Specific Oxidative Stress Assays

Leveraging its 1.9 × 10^10 M^-1 s^-1 reaction rate with hydroxyl radicals, the compound serves as a highly selective chemical probe in neurodegenerative assays where distinguishing between hydroxyl-mediated lipid peroxidation and superoxide signaling is critical [2].

Polypharmacological Smooth Muscle Relaxation Studies

Because it offers a modulated calcium channel blockade (ED50 ~ 10^-5 M) without the severe cardiac depression of verapamil, caroverine hydrochloride is the preferred precursor for isolated tissue bath experiments focusing on gastrointestinal or vascular smooth muscle spasms [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

401.1870048 Da

Monoisotopic Mass

401.1870048 Da

Heavy Atom Count

28

UNII

OSH993362T

Related CAS

23465-76-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Caroverine hydrochloride

Dates

Last modified: 08-15-2023

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